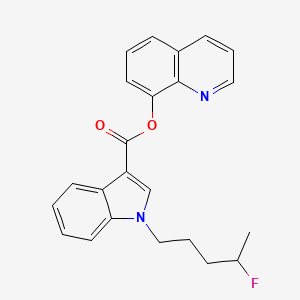

quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate

CAS No.: 2365471-15-2

Cat. No.: VC16578483

Molecular Formula: C23H21FN2O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2365471-15-2 |

|---|---|

| Molecular Formula | C23H21FN2O2 |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | quinolin-8-yl 1-(4-fluoropentyl)indole-3-carboxylate |

| Standard InChI | InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |

| Standard InChI Key | OMYXQSSFQLPJBR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Quinolin-8-yl1-(4-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate class of synthetic cannabinoids. Its structure comprises:

-

Indole core: A bicyclic aromatic system with a carboxylate ester at the 3-position.

-

4-Fluoropentyl chain: A five-carbon alkyl group with a fluorine atom at the 4th position, linked to the indole nitrogen.

-

Quinolin-8-yl group: A heteroaromatic ring system esterified to the indole carboxylate.

The molecular formula is inferred as C₂₄H₂₂FN₂O₂ (molecular weight ≈ 396.4 g/mol), based on structural analogs like FUB-PB22 (C₂₅H₁₇FN₂O₂, 396.41 g/mol) .

Physicochemical Properties

While experimental data for the 4-fluoropentyl variant are absent, analogs suggest:

-

Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) .

-

pKa: ~2.20, indicative of weak acidity at the indole nitrogen .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Indole carboxylation: Formation of indole-3-carboxylic acid via Friedel-Crafts acylation.

-

Fluoropentyl introduction: Alkylation of the indole nitrogen using 4-fluoropentyl bromide under basic conditions.

-

Esterification: Reaction with quinolin-8-ol in the presence of a coupling agent (e.g., DCC/DMAP).

Key intermediates include 4-fluoropentyl bromide and indole-3-carboxylic acid, with yields optimized through catalyst selection (e.g., palladium for cross-coupling).

Industrial Optimization

Scale-up production prioritizes:

-

Temperature control: 80–100°C for esterification.

-

Solvent systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for improved reaction kinetics.

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Biological Activity and Mechanism of Action

Cannabinoid Receptor Agonism

The compound likely binds to CB1 (central) and CB2 (peripheral) receptors, mimicking endogenous cannabinoids like anandamide. Structural analogs exhibit:

-

CB1 affinity: Ki ≈ 5–10 nM, comparable to Δ⁹-THC.

-

CB2 selectivity: 2–3x higher affinity for CB2 in inflammatory models.

Signaling Pathways

Activation triggers:

-

Gαi/o protein coupling: Inhibition of adenylate cyclase, reducing cAMP levels.

-

MAPK/ERK cascade: Modulation of cell proliferation and apoptosis.

Analytical Characterization

Spectroscopic Identification

-

GC/MS: Characteristic fragments at m/z 376 (M⁺), 232 (quinoline loss) .

-

NMR: δ 7.8–8.2 ppm (quinoline protons), δ 4.3 ppm (fluoropentyl -CH₂F) .

Differentiation from Analogs

Exact mass analysis distinguishes it from isomers (e.g., 3-fluoropentyl variant, Δmass = 1.1 ppm) .

Regulatory and Legal Status

As a synthetic cannabinoid, it likely falls under Schedule I in jurisdictions following the UN 1961 Convention. Analog-specific bans are emerging in the EU and U.S. .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume